CEP120 Human Pre-designed siRNA Set A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

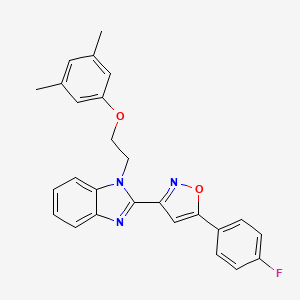

C26H22FN3O2 |

|---|---|

Poids moléculaire |

427.5 g/mol |

Nom IUPAC |

3-[1-[2-(3,5-dimethylphenoxy)ethyl]benzimidazol-2-yl]-5-(4-fluorophenyl)-1,2-oxazole |

InChI |

InChI=1S/C26H22FN3O2/c1-17-13-18(2)15-21(14-17)31-12-11-30-24-6-4-3-5-22(24)28-26(30)23-16-25(32-29-23)19-7-9-20(27)10-8-19/h3-10,13-16H,11-12H2,1-2H3 |

Clé InChI |

QBDKHCSVTPBJGK-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=CC(=C1)OCCN2C3=CC=CC=C3N=C2C4=NOC(=C4)C5=CC=C(C=C5)F)C |

Origine du produit |

United States |

Foundational & Exploratory

The Multifaceted Role of CEP120 in Human Cell Lines: A Technical Guide

An In-depth Examination of CEP120's Function in Centriole Biology, Ciliogenesis, and Disease for Researchers, Scientists, and Drug Development Professionals.

Abstract

Centrosomal Protein 120 (CEP120) is a critical regulator of centriole assembly, maturation, and function in human cells. Predominantly localized to the daughter centriole, CEP120 plays a pivotal role in centriole duplication, elongation, and the subsequent formation of cilia. Its dysfunction is directly linked to a class of human genetic disorders known as ciliopathies, including Joubert syndrome (JS) and Jeune asphyxiating thoracic dystrophy (JATD). This technical guide provides a comprehensive overview of CEP120's function in human cell lines, detailing its molecular interactions, its role in key signaling pathways, and the cellular consequences of its depletion or mutation. Furthermore, this guide presents detailed experimental protocols for the study of CEP120 and summarizes key quantitative data from the literature to facilitate further research and drug development efforts targeting ciliopathies.

Introduction to CEP120

CEP120, also known as Coiled-Coil Domain-Containing Protein 100 (CCDC100), is a 120 kDa protein essential for the proper functioning of the centrosome, the primary microtubule-organizing center (MTOC) in animal cells.[1][2] The centrosome consists of a pair of centrioles, a mother and a daughter, embedded in a protein-rich matrix called the pericentriolar material (PCM). CEP120 exhibits a dynamic localization pattern, with a preferential enrichment at the daughter centriole in quiescent (G0) cells.[3][4] This asymmetric localization is crucial for its role in inhibiting the untimely maturation of the daughter centriole.[3][5] As cells enter the S phase, CEP120 becomes enriched on the newly forming procentrioles, highlighting its conserved role in centriole formation.[3][5]

Mutations in the CEP120 gene have been identified in patients with a spectrum of ciliopathy phenotypes, ranging from the milder, classical Joubert syndrome to more severe conditions with overlapping features of Meckel-Gruber syndrome (MKS), JATD, and oral-facial-digital (OFD) syndromes.[6][7][8] These findings underscore the critical importance of CEP120 in human development and disease.

Molecular Functions of CEP120

CEP120's functions are mediated through its distinct protein domains and its interactions with a network of other centrosomal proteins.

Protein Domain Architecture

CEP120 possesses several functional domains that are critical for its localization and function:[3][5]

-

N-terminal Microtubule-Binding Domain: This domain allows CEP120 to directly interact with microtubules, which is essential for its inhibitory function on PCM accumulation.[3][5][9]

-

CPAP-Binding Domain: This region mediates the interaction with Centrosomal P4.1-associated protein (CPAP), a key regulator of centriole elongation.[3][10]

-

C2 Domains: CEP120 contains three consecutive C2 domains (C2A, C2B, and C2C).[9][11] Unlike typical C2 domains, they do not bind calcium or phospholipids. The C2A domain has been shown to bind tubulin and microtubules, promoting microtubule formation.[9] The C2B domain is a hotspot for disease-causing mutations.[11]

-

C-terminal Coiled-Coil Domain: This domain is necessary for the proper localization of CEP120 to the centrosome.[1][3][5]

Key Protein Interactions

CEP120 functions within a complex network of protein-protein interactions at the centrosome. Key interactors include:

-

CPAP (CENPJ): CEP120 directly interacts with CPAP to positively regulate centriole elongation.[10][12] Overexpression of either protein leads to abnormally long centrioles, and the depletion of one inhibits the elongation induced by the other.[10]

-

SPICE1 (CCDC52): CEP120 cooperates with SPICE1 and CPAP to promote the assembly of centriolar microtubules.[3]

-

Talpid3 (KIAA0586): CEP120 interacts with Talpid3, and this interaction is crucial for the recruitment of other proteins necessary for centriole appendage assembly and ciliogenesis.[7][11][13] Mutations in CEP120 can impair the recruitment of Talpid3 to the distal ends of centrioles.[11]

-

C2CD3: The interaction with C2CD3 is important for centriole elongation and cilia formation.[7][13][14]

-

KIAA0753: CEP120 mediates the recruitment of KIAA0753 to centrioles, which is required for timely neuronal differentiation.[15]

-

Transforming Acidic Coiled-Coil Proteins (TACCs): CEP120 interacts with TACCs to regulate centrosome-associated microtubules, which is important for processes like interkinetic nuclear migration in neural progenitors.[1][16]

CEP120 in Cellular Processes and Signaling Pathways

Regulation of Centriole Maturation and PCM Assembly

In quiescent cells, CEP120's enrichment on the daughter centriole acts as a crucial inhibitory mechanism, preventing its premature maturation.[3][5] Depletion of CEP120 in these cells leads to a significant accumulation of PCM components, including Pericentrin, Cdk5Rap2, Ninein, and Cep170, at the centrosome, particularly at the daughter centriole.[3][5][17] This results in increased microtubule-nucleation activity at the centrosome.[3][5] This inhibitory function of CEP120 helps maintain centrosome homeostasis.[3][5]

Role in Ciliogenesis

Proper cilia formation, or ciliogenesis, is critically dependent on CEP120 function. The premature maturation of the daughter centriole and the subsequent disruption of centriolar satellite organization upon CEP120 loss are detrimental to the assembly of the primary cilium.[3][5] Studies have shown that depletion of CEP120 in quiescent cells leads to a greater than 60% decrease in cilia formation.[3][5] The few cilia that do form are often of aberrant length, indicating defects in ciliary protein trafficking.[3][5] Furthermore, loss of CEP120 disrupts the centriolar targeting of Ofd1, another ciliopathy protein essential for ciliogenesis.[3][5]

Involvement in Cell Cycle and Centriole Duplication

CEP120 is essential for procentriole formation during the S-phase of the cell cycle.[3][5] Its levels are cell cycle-regulated, increasing from early S to G2/M and decreasing after mitosis.[10] Depletion of CEP120 in cycling cells leads to defects in centriole duplication.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on CEP120 function in human and mouse cell lines.

Table 1: Effects of CEP120 Depletion on Pericentriolar Material (PCM) Components in Quiescent MEF Cells [3]

| PCM Component | Fold Increase in Total Centrosomal Levels (siCEP120 vs. siControl) |

| Pericentrin | ~2.5-fold |

| Cdk5Rap2 | ~6-fold |

| Ninein | >4-fold |

Table 2: Consequences of CEP120 Depletion on Ciliogenesis and Associated Proteins in Quiescent Cells [3]

| Parameter | Observation upon CEP120 Depletion |

| Cilia Formation | >60% decrease |

| Cilia Length | Aberrant |

| CP110 Localization | Increased fraction of cells with CP110 on both mother and daughter centrioles |

| Ofd1 Foci at Centrioles | Decreased number |

| p150Glued at Centrosome | ~1.6-fold increase |

Table 3: Impact of Joubert Syndrome (JS) and Jeune Asphyxiating Thoracic Dystrophy (JATD) Mutations on CEP120 Levels in RPE-1 Cells [11]

| CEP120 Mutant | Phenotype | Reduction in Centrosomal CEP120 Levels |

| V194A | Joubert Syndrome (JS) | ~40% |

| A199P | Jeune Asphyxiating Thoracic Dystrophy (JATD) | ~30% |

Signaling Pathways and Experimental Workflows

Visual representations of CEP120's molecular interactions and common experimental approaches are provided below using Graphviz.

References

- 1. researchgate.net [researchgate.net]

- 2. static.igem.org [static.igem.org]

- 3. researchgate.net [researchgate.net]

- 4. cytivalifesciences.com [cytivalifesciences.com]

- 5. Immunofluorescence-based Determination of Centrosome Number in Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells | eLife [elifesciences.org]

- 7. Gene - CEP120 [maayanlab.cloud]

- 8. assaygenie.com [assaygenie.com]

- 9. Disease-Associated Mutations in CEP120 Destabilize the Protein and Impair Ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.biologists.com [journals.biologists.com]

- 11. CEP120 centrosomal protein 120 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 12. Protocol for immunostaining of non-adherent cells and cellular structures using centrifugal filter devices - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Peer review in A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells | eLife [elifesciences.org]

- 14. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 16. Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins in Ex Vivo Intestinal Tissue and 3D In Vitro Intestinal Organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. docs.abcam.com [docs.abcam.com]

The Molecular Pathway of CEP120: A Technical Guide to its Core Functions in Centriole Biology and Ciliopathies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Centrosomal Protein 120 (CEP120), also known as CCDC100, is a critical regulator of centriole assembly, maturation, and function.[1][2] This protein plays a pivotal role in the microtubule-dependent coupling of the nucleus and the centrosome and is essential for processes such as interkinetic nuclear migration in neural progenitors.[3][4][5] Mutations in the CEP120 gene are linked to a spectrum of human genetic disorders known as ciliopathies, including Joubert syndrome (JS) and Jeune asphyxiating thoracic dystrophy (JATD).[6][7][8][9][10][11][12] This technical guide provides an in-depth overview of the molecular pathways involving CEP120, its key interactions, and the experimental methodologies used to elucidate its function.

Core Functions and Molecular Interactions of CEP120

CEP120 is a multifaceted protein with distinct functional domains that mediate its diverse roles in centriole biology.[8][13] It contains an N-terminal microtubule-binding domain, a CPAP-binding domain, and a C-terminal coiled-coil domain required for its localization to the centrosome.[8][13] Recent structural analyses have also identified three consecutive C2 domains within CEP120.[14][15]

Regulation of Centriole Duplication and Elongation

CEP120 is a positive regulator of centriole elongation.[16][17] It is preferentially enriched on the daughter centriole in quiescent and cycling cells, a localization that is critical for its function.[1][2][8] The levels of CEP120 are cell-cycle regulated, increasing from early S phase to G2/M and decreasing after mitosis.[16]

CEP120 collaborates with Centrosomal Protein 4.1-Associated Protein (CPAP) to promote the elongation of procentrioles.[16][17][18][19][20][21] Depletion of either CEP120 or CPAP results in shorter procentrioles, while their overexpression leads to the formation of excessively long centrioles.[16][18][20] This interaction is crucial for the proper assembly of centriolar microtubules.[22]

Furthermore, CEP120 and SPICE1 work in concert with CPAP to control centriole length.[18][19] This complex is essential for the recruitment of CEP135 to the procentriole, which is a key step in centriole assembly.[18]

Role in Centriole Maturation and Ciliogenesis

In quiescent cells, CEP120 plays a critical inhibitory role at the daughter centriole, preventing its untimely maturation.[8][13][23][24] Depletion of CEP120 in these cells leads to the accumulation of pericentriolar material (PCM) components such as pericentrin, Cdk5Rap2, ninein, and Cep170.[8][13][23] This, in turn, increases microtubule-nucleation activity at the centrosome, leading to defects in ciliary assembly and signaling.[8][13][23]

CEP120 is also required for the assembly of centriole appendages, which are essential for the docking of the basal body to the cell membrane during ciliogenesis.[22][25] It interacts with C2CD3 and Talpid3 to facilitate the recruitment of these proteins to the distal ends of centrioles, a process necessary for appendage formation.[22][25]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on CEP120 function.

Table 1: Effects of CEP120 Depletion on Pericentriolar Material (PCM) Components in Quiescent Cells [13]

| PCM Component | Observation upon CEP120 Depletion |

| Pericentrin | Increased abundance at the centrosome, with a large increase on the daughter centriole. |

| Cdk5Rap2 | Increased abundance at the centrosome. |

| Ninein | Increased abundance at the centrosome. |

| Cep170 | Increased abundance at the centrosome, particularly on the daughter centriole. |

| γ-tubulin | No significant change in abundance. |

Table 2: CEP120 Expression and Dynamics

| Context | Quantitative Observation | Reference |

| MTEC Differentiation | CEP120 transcript is up-regulated sevenfold. | [1][2][26] |

| Photobleaching Recovery | Two pools of CEP120 at the centriole with differing halftimes. | [1][2][26] |

Signaling and Interaction Pathways

The molecular interactions of CEP120 are central to its function in centriole biology. The following diagrams illustrate these key pathways.

Experimental Protocols

RNA Interference (siRNA) Mediated Depletion of CEP120

To study the loss-of-function phenotype of CEP120, small interfering RNAs (siRNAs) are commonly used to deplete the protein.[8][13]

Protocol:

-

Cell Culture: Mouse embryonic fibroblasts (MEFs) or human cell lines (e.g., RPE-1, U2OS) are cultured under standard conditions.[1] For quiescence studies, cells are seeded at high density and incubated in low-serum medium for 24-48 hours to arrest them in G0.[8][13]

-

Transfection: Cells are transfected with either a non-targeting control siRNA or a CEP120-specific siRNA using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX).

-

Incubation: Cells are incubated for 24-72 hours post-transfection to allow for protein depletion.

-

Verification of Knockdown: Depletion of CEP120 is confirmed by Western blotting of whole-cell lysates using an anti-CEP120 antibody.[1] Actin or another housekeeping protein is used as a loading control.[13]

-

Phenotypic Analysis: Cells are then processed for downstream analyses such as immunofluorescence microscopy to assess changes in PCM components, centriole number, or ciliary assembly.[13]

Immunofluorescence Microscopy

This technique is used to visualize the subcellular localization of CEP120 and other centrosomal proteins.[1][13]

Protocol:

-

Cell Fixation: Cells grown on coverslips are fixed with a suitable fixative, such as ice-cold methanol (B129727) or paraformaldehyde.

-

Permeabilization: If using paraformaldehyde, cells are permeabilized with a detergent like Triton X-100 to allow antibody access to intracellular structures.

-

Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking solution (e.g., PBS containing bovine serum albumin and/or normal goat serum).

-

Primary Antibody Incubation: Cells are incubated with primary antibodies targeting the protein of interest (e.g., rabbit anti-CEP120, mouse anti-γ-tubulin) at the appropriate dilution overnight at 4°C or for 1-2 hours at room temperature.

-

Secondary Antibody Incubation: After washing to remove unbound primary antibodies, cells are incubated with fluorescently-labeled secondary antibodies that recognize the host species of the primary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG).

-

DNA Staining and Mounting: The nucleus is counterstained with a DNA dye like DAPI. The coverslips are then mounted onto microscope slides using a mounting medium.

-

Imaging: Images are acquired using a confocal or epifluorescence microscope.

CEP120 in Disease: Ciliopathies

Mutations in CEP120 are a cause of Joubert syndrome and Jeune asphyxiating thoracic dystrophy, both of which are ciliopathies characterized by a range of developmental abnormalities.[6][7][9][10][11] The identified mutations can be missense, nonsense, or frameshift, leading to a spectrum of clinical severities.[7][9] For instance, the I975S mutation has been shown to reduce the binding affinity of CEP120 for C2CD3, thereby impairing cilia formation.[11][25] Other mutations, such as V194A and A199P, destabilize the second C2 domain of CEP120, leading to reduced protein levels, compromised recruitment of distal centriole markers, and defective ciliogenesis.[15] These findings underscore the critical role of CEP120 in human development and disease.

Conclusion

CEP120 is a master regulator of centriole biology, with intricate roles in centriole duplication, elongation, maturation, and the formation of cilia. Its interactions with a host of other centrosomal proteins are finely tuned to ensure the proper execution of these fundamental cellular processes. The link between CEP120 mutations and severe human ciliopathies highlights its importance in developmental pathways. Further research into the precise molecular mechanisms governed by CEP120 will not only enhance our understanding of cell division and signaling but may also pave the way for novel therapeutic strategies for ciliopathies.

References

- 1. researchgate.net [researchgate.net]

- 2. rupress.org [rupress.org]

- 3. genecards.org [genecards.org]

- 4. Cep120 and TACCs Control Interkinetic Nuclear Migration and the Neural Progenitor Pool - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CEP120 - Wikipedia [en.wikipedia.org]

- 6. Mutations in CEP120 cause Joubert syndrome as well as complex ciliopathy phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mutations in CEP120 cause Joubert syndrome as well as complex ciliopathy phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells | eLife [elifesciences.org]

- 9. jmg.bmj.com [jmg.bmj.com]

- 10. jmg.bmj.com [jmg.bmj.com]

- 11. researchgate.net [researchgate.net]

- 12. blogs.bmj.com [blogs.bmj.com]

- 13. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cep120 promotes microtubule formation through a unique tubulin binding C2 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Disease-Associated Mutations in CEP120 Destabilize the Protein and Impair Ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CEP120 interacts with CPAP and positively regulates centriole elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rupress.org [rupress.org]

- 18. CEP120 and SPICE1 cooperate with CPAP in centriole elongation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scite.ai [scite.ai]

- 20. researchgate.net [researchgate.net]

- 21. Centrosomal protein 120 promotes centrosome amplification and gastric cancer progression via USP54-mediated deubiquitination of PLK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Gene - CEP120 [maayanlab.cloud]

- 23. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells | eLife [elifesciences.org]

- 24. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. CEP120 interacts with C2CD3 and Talpid3 and is required for centriole appendage assembly and ciliogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Cep120 is asymmetrically localized to the daughter centriole and is essential for centriole assembly - PMC [pmc.ncbi.nlm.nih.gov]

CEP120 Protein Interactions in the Centrosome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Centrosomal Protein 120 (CEP120) is a critical regulator of centrosome and cilium biology. Localized primarily to the daughter centriole, CEP120 plays a pivotal role in centriole duplication, elongation, and maturation into a basal body competent for ciliogenesis.[1][2][3][4] Dysregulation of CEP120 function is linked to a spectrum of human ciliopathies, including Joubert syndrome and Jeune asphyxiating thoracic dystrophy, highlighting its importance in development and disease.[5][6] This technical guide provides an in-depth overview of the known protein-protein interactions of CEP120 within the centrosome, the experimental methodologies used to elucidate these interactions, and the functional consequences for centriole biology.

Core Functions and Localization

CEP120 is a multifaceted protein that contributes to several key processes at the centrosome:

-

Centriole Duplication and Elongation: CEP120 is essential for the proper assembly and elongation of new (pro)centrioles.[2][7] Its depletion leads to the formation of abnormally short centrioles, while its overexpression can induce excessive centriole elongation.[2][8]

-

Ciliogenesis: By promoting the maturation of the daughter centriole into a basal body, CEP120 is indispensable for the formation of primary cilia.[1][9] Loss of CEP120 function impairs the recruitment of proteins necessary for the assembly of distal and subdistal appendages, which are crucial for cilium formation.[1][9]

-

Inhibition of Untimely Daughter Centriole Maturation: In quiescent cells, CEP120 plays an inhibitory role, preventing the premature accumulation of pericentriolar material (PCM) on the daughter centriole.[10][11] This function is crucial for maintaining centrosome homeostasis.

CEP120 exhibits a dynamic localization pattern. It is preferentially enriched on the daughter centriole in cycling cells and becomes enriched on newly forming procentrioles during S-phase.[2][3]

Key Protein Interactions of CEP120

CEP120 functions as a scaffold, interacting with a cohort of other centrosomal proteins to orchestrate centriole biogenesis. The primary known interactors are detailed below.

Data Presentation: CEP120 Protein Interactions

| Interacting Partner | Method of Identification | Functional Role of Interaction | Quantitative Data |

| CPAP (Centrosomal P4.1-associated protein) | Co-immunoprecipitation, GST pull-down | Together with CPAP, CEP120 positively regulates centriole elongation.[7][8][12] Depletion of either protein inhibits the centriole elongation induced by the other.[8] | No specific binding affinities (Kd) have been reported in the reviewed literature. The interaction is described as direct.[7] |

| SPICE1 (Spindle and centriole-associated protein 1) | Co-immunoprecipitation, Mass Spectrometry | CEP120 and SPICE1 cooperate with CPAP to control centriole length.[2][13] Depletion of any of these three proteins results in short procentrioles.[2] | No specific binding affinities (Kd) have been reported. The association is part of a larger functional complex.[2] |

| C2CD3 (C2 domain containing 3) | Co-immunoprecipitation, GST pull-down | CEP120 is required for the recruitment of C2CD3 to the distal ends of centrioles, a step crucial for centriole appendage assembly and subsequent ciliogenesis.[1][9] A disease-associated mutant of CEP120 (I975S) shows reduced affinity for C2CD3.[1][9] | No specific binding affinities (Kd) have been reported for the wild-type interaction. The interaction is described as direct.[9] |

| Talpid3 (KIAA0586) | Co-immunoprecipitation, GST pull-down | CEP120 interacts with Talpid3 and is necessary for its recruitment to the distal ends of centrioles, which is essential for the assembly of centriole appendages and ciliogenesis.[1][9][14] | No specific binding affinities (Kd) have been reported. The interaction is described as direct.[9] |

| TACCs (Transforming acidic coiled-coil proteins), specifically TACC3 | Yeast two-hybrid, Co-immunoprecipitation | CEP120 interacts with TACCs and is important for the recruitment of TACC3 to the centrosome. This interaction is implicated in regulating interkinetic nuclear migration in neural progenitors.[2][15] | No specific binding affinities (Kd) have been reported. |

Signaling Pathways and Molecular Complexes

CEP120 is a central component of the machinery that governs centriole elongation and the subsequent steps leading to ciliogenesis. Its interactions form a crucial regulatory node.

Centriole Elongation Pathway

CEP120, in concert with CPAP and SPICE1, forms a functional module that promotes the elongation of the centriolar microtubules. This process is essential for achieving the correct centriole length. Overexpression of either CEP120 or CPAP leads to excessively long centrioles, and this effect is dependent on the presence of the other components of this module, indicating a cooperative mechanism.[2][7]

References

- 1. rupress.org [rupress.org]

- 2. The ups and downs of neural progenitors: Cep120 and TACCs control interkinetic nuclear migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rupress.org [rupress.org]

- 7. Cep120 is asymmetrically localized to the daughter centriole and is essential for centriole assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. studenttheses.uu.nl [studenttheses.uu.nl]

- 9. TALPID3/KIAA0586 Regulates Multiple Aspects of Neuromuscular Patterning During Gastrointestinal Development in Animal Models and Human - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells | eLife [elifesciences.org]

- 11. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells | eLife [elifesciences.org]

- 12. A dynamic protein interaction landscape of the human centrosome-cilium interface - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Talpid3-binding centrosomal protein Cep120 is required for centriole duplication and proliferation of cerebellar granule neuron progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cep120 and TACCs Control Interkinetic Nuclear Migration and the Neural Progenitor Pool [ouci.dntb.gov.ua]

Unraveling the Expression Landscape of CEP120 Across Human Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Centrosomal Protein 120 (CEP120) is a key regulator of centriole biogenesis and ciliogenesis. Its multifaceted role in microtubule organization and the coupling of the nucleus to the centrosome underscores its importance in fundamental cellular processes.[1][2] Dysregulation of CEP120 has been implicated in a class of genetic disorders known as ciliopathies, including Joubert syndrome and Jeune asphyxiating thoracic dystrophy, highlighting its critical role in human development and disease.[3][4] This technical guide provides an in-depth overview of CEP120 expression across a wide range of human tissues, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to support further research and therapeutic development.

Quantitative Expression Analysis of CEP120

The expression of CEP120 exhibits a broad but varied pattern across different human tissues at both the mRNA and protein levels. Generally characterized by low tissue specificity, its presence is detectable in numerous tissue types, consistent with its fundamental role in cell division and ciliary function.[1][5]

CEP120 mRNA Expression

Analysis of RNA sequencing data from the Genotype-Tissue Expression (GTEx) project reveals detectable levels of CEP120 transcripts across a comprehensive panel of human tissues. The following table summarizes the median expression levels in Transcripts Per Million (TPM), providing a quantitative overview of gene activity.

| Tissue | Median TPM |

| Adipose - Subcutaneous | 9.8 |

| Adrenal Gland | 12.5 |

| Artery - Aorta | 10.1 |

| Brain - Cerebellum | 7.5 |

| Breast - Mammary Tissue | 8.9 |

| Colon - Transverse | 11.2 |

| Esophagus - Mucosa | 9.1 |

| Heart - Left Ventricle | 6.7 |

| Kidney - Cortex | 13.4 |

| Liver | 8.2 |

| Lung | 11.8 |

| Muscle - Skeletal | 5.4 |

| Pancreas | 12.1 |

| Pituitary | 15.3 |

| Prostate | 10.9 |

| Skin - Sun Exposed (Lower leg) | 7.6 |

| Spleen | 14.7 |

| Stomach | 9.5 |

| Testis | 18.9 |

| Thyroid | 11.1 |

| Uterus | 10.3 |

| Vagina | 8.7 |

Data sourced from the GTEx Portal. TPM values are median expression levels for each tissue type and are intended for comparative purposes.

CEP120 Protein Expression

| Tissue | Protein Expression Level (Qualitative) | Detection Method |

| Pancreas | Medium | Immunohistochemistry |

| Spleen | Strong | Immunohistochemistry |

| Peripheral blood mononuclear cells | Overexpressed | Not specified |

| Plasma | Overexpressed | Not specified |

| B-lymphocyte | Overexpressed | Not specified |

| Brain (embryonic mouse) | High | Immunoblot |

| Lung (embryonic mouse) | High | Immunoblot |

| Kidney (embryonic mouse) | High | Immunoblot |

Qualitative protein expression levels are based on available IHC images and literature reports. "Overexpressed" indicates significantly higher levels reported in specific cell types.[6][7][8]

Signaling and Functional Pathways

CEP120 is a central player in the intricate process of centriole assembly and the subsequent formation of cilia. Its function is tightly regulated through interactions with a network of other centrosomal proteins.

CEP120 in Centriole Biogenesis and Ciliogenesis

CEP120 is essential for the proper elongation of the daughter centriole and the assembly of distal and subdistal appendages.[3] These appendages are critical for the docking of the basal body to the cell membrane, a prerequisite for ciliogenesis. CEP120 interacts with key proteins such as C2CD3 and Talpid3 to facilitate the recruitment of components necessary for appendage assembly.[4]

Experimental Protocols

Reproducible and reliable experimental data are paramount in molecular biology research. The following sections provide detailed methodologies for the detection and quantification of CEP120 in human tissues.

Immunohistochemistry (IHC)

This protocol outlines the steps for detecting CEP120 protein in formalin-fixed, paraffin-embedded (FFPE) human tissue sections.

1. Deparaffinization and Rehydration:

- Immerse slides in xylene twice for 5 minutes each.

- Transfer slides through a graded series of ethanol (B145695) (100%, 95%, 70%) for 3 minutes each.

- Rinse with distilled water.

2. Antigen Retrieval:

- Immerse slides in a pre-heated solution of 10 mM sodium citrate (B86180) buffer (pH 6.0).

- Heat in a microwave or water bath at 95-100°C for 20 minutes.

- Allow slides to cool to room temperature in the buffer.

3. Blocking:

- Wash slides with PBS.

- Incubate with 3% hydrogen peroxide in methanol (B129727) for 15 minutes to block endogenous peroxidase activity.

- Wash with PBS.

- Block with 5% normal goat serum in PBS for 1 hour at room temperature.

4. Primary Antibody Incubation:

- Incubate slides with a primary antibody against CEP120 (e.g., rabbit polyclonal) diluted in blocking buffer (typically 1:200 - 1:500) overnight at 4°C.

5. Detection:

- Wash slides with PBS.

- Incubate with a biotinylated goat anti-rabbit secondary antibody for 1 hour at room temperature.

- Wash with PBS.

- Incubate with avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

- Wash with PBS.

6. Visualization and Counterstaining:

- Develop the color reaction with a diaminobenzidine (DAB) substrate kit.

- Counterstain with hematoxylin.

- Dehydrate through a graded ethanol series and clear with xylene.

- Mount with a permanent mounting medium.

node [fillcolor="#F1F3F4", fontcolor="#202124"];

start [label="FFPE Tissue Section", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

deparaffinization [label="Deparaffinization & Rehydration"];

antigen_retrieval [label="Antigen Retrieval"];

blocking [label="Blocking"];

primary_ab [label="Primary Antibody Incubation\n(anti-CEP120)"];

secondary_ab [label="Secondary Antibody Incubation"];

detection [label="Detection (ABC-HRP)"];

visualization [label="Visualization (DAB)"];

counterstain [label="Counterstaining & Mounting"];

end [label="Microscopic Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> deparaffinization;

deparaffinization -> antigen_retrieval;

antigen_retrieval -> blocking;

blocking -> primary_ab;

primary_ab -> secondary_ab;

secondary_ab -> detection;

detection -> visualization;

visualization -> counterstain;

counterstain -> end;

}

Western Blotting

This protocol provides a method for detecting CEP120 protein in total protein lysates from human tissues.

1. Tissue Lysate Preparation:

- Homogenize fresh or frozen human tissue in RIPA buffer containing protease and phosphatase inhibitors on ice.

- Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.

- Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE:

- Mix 20-30 µg of protein lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.

- Load the samples onto a 4-12% SDS-polyacrylamide gel.

- Run the gel at 100-150V until the dye front reaches the bottom.

3. Protein Transfer:

- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or overnight at 4°C.

4. Blocking and Antibody Incubation:

- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

- Incubate the membrane with a primary antibody against CEP120 diluted in blocking buffer (e.g., 1:1000) overnight at 4°C with gentle agitation.

5. Detection:

- Wash the membrane three times with TBST for 10 minutes each.

- Incubate with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

- Wash the membrane three times with TBST for 10 minutes each.

6. Visualization:

- Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

- Detect the signal using an imaging system or X-ray film.

node [fillcolor="#F1F3F4", fontcolor="#202124"];

start [label="Human Tissue Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

lysis [label="Tissue Lysis & Protein Extraction"];

quantification [label="Protein Quantification"];

sds_page [label="SDS-PAGE"];

transfer [label="Protein Transfer to Membrane"];

blocking [label="Blocking"];

primary_ab [label="Primary Antibody Incubation\n(anti-CEP120)"];

secondary_ab [label="Secondary Antibody Incubation"];

detection [label="ECL Detection"];

end [label="Signal Visualization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> lysis;

lysis -> quantification;

quantification -> sds_page;

sds_page -> transfer;

transfer -> blocking;

blocking -> primary_ab;

primary_ab -> secondary_ab;

secondary_ab -> detection;

detection -> end;

}

Conclusion

CEP120 is a ubiquitously expressed protein crucial for fundamental cellular processes. This guide provides a comprehensive overview of its expression across various human tissues, offering quantitative data and detailed experimental protocols to facilitate further investigation. The provided signaling pathway and workflow diagrams serve as visual aids to understand the functional context and experimental approaches for studying this important centrosomal protein. A deeper understanding of the tissue-specific expression and regulation of CEP120 will be instrumental in elucidating its role in both health and disease, and may pave the way for the development of novel therapeutic strategies for ciliopathies.

References

- 1. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Disease-Associated Mutations in CEP120 Destabilize the Protein and Impair Ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ptglab.com [ptglab.com]

- 5. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells | eLife [elifesciences.org]

- 6. CEP120 centrosomal protein 120 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. Cep120 promotes microtubule formation through a unique tubulin binding C2 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CEP120 protein expression summary - The Human Protein Atlas [proteinatlas.org]

Genetic Disorders Associated with CEP120 Mutations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the Centrosomal Protein 120 (CEP120) gene are linked to a spectrum of autosomal recessive ciliopathies, severe genetic disorders characterized by defects in the formation or function of primary cilia. This guide provides a comprehensive technical overview of the genetic disorders associated with CEP120 mutations, focusing on the molecular basis of these diseases, the resulting clinical phenotypes, and the experimental methodologies used to study them. Biallelic mutations in CEP120 are primarily associated with Joubert syndrome (JS) and Jeune asphyxiating thoracic dystrophy (JATD), with phenotypic overlap observed with other ciliopathies such as Meckel-Gruber syndrome (MKS) and oral-facial-digital syndrome (OFD). CEP120 is a key regulator of centriole duplication and elongation, processes essential for the formation of basal bodies and, consequently, primary cilia. Disruption of CEP120 function leads to defects in ciliogenesis, resulting in the multisystemic disorders observed in patients. This document summarizes quantitative clinical and cellular data, details key experimental protocols, and provides visual representations of the relevant signaling pathways to serve as a resource for researchers and professionals in the field.

Introduction to CEP120 and Associated Ciliopathies

CEP120 is a 120 kDa centrosomal protein crucial for centriole biogenesis.[1] It plays a pivotal role in centriole duplication, assembly, elongation, and maturation.[2] The proper formation of centrioles is a prerequisite for the assembly of primary cilia, microtubule-based organelles that act as cellular antennae, sensing and transducing extracellular signals.[3] Ciliopathies are a group of clinically and genetically heterogeneous disorders resulting from dysfunctional cilia.[4]

Biallelic mutations in the CEP120 gene have been identified as the cause of a range of ciliopathy phenotypes, most notably Joubert syndrome and Jeune asphyxiating thoracic dystrophy.[4][5] Joubert syndrome is a neurodevelopmental disorder characterized by a distinctive "molar tooth sign" on brain imaging, hypotonia, developmental delay, and abnormal breathing patterns.[6] Jeune asphyxiating thoracic dystrophy is a skeletal ciliopathy characterized by a small, narrow thorax, short ribs, and shortened limbs, often leading to respiratory insufficiency in infancy.[5][7] There is considerable phenotypic overlap, and some patients present with features of multiple ciliopathies, including Meckel-Gruber syndrome and oral-facial-digital syndrome.[4] The lack of a clear genotype-phenotype correlation highlights the complexity of these disorders.[8]

Molecular Biology of CEP120

CEP120 localizes to the daughter centriole in cycling cells and is essential for the recruitment of other key proteins involved in centriole assembly and ciliogenesis.[9] It interacts with several other centrosomal proteins, including C2 calcium-dependent domain containing 3 (C2CD3) and TALPID3, to regulate the assembly of distal and subdistal appendages on the mother centriole, which are critical for cilia formation.[2][10] Mutations in CEP120 can destabilize the protein, leading to reduced cellular and centrosomal levels of CEP120.[3] This, in turn, impairs the recruitment of distal centriole markers and ultimately disrupts ciliogenesis.[3]

Data Presentation: Clinical and Cellular Phenotypes

The following tables summarize the quantitative data from published studies on patients with CEP120 mutations and the associated cellular phenotypes.

Table 1: Clinical Phenotypes in Patients with CEP120 Mutations

| Phenotype | Joubert Syndrome (JS) Cohort | Jeune Asphyxiating Thoracic Dystrophy (JATD) Cohort | Overlapping Ciliopathy Phenotypes (MKS, OFD, etc.) | Reference |

| Number of Probands | 4 | 4 | 2 | [4][5] |

| Molar Tooth Sign | 4/4 (100%) | Not typically reported | 1/2 (fetus with TCDOE) | [4] |

| Hypotonia | 4/4 (100%) | N/A | 2/2 (fetuses) | [4] |

| Developmental Delay | 4/4 (100%) | N/A | 2/2 (fetuses) | [4] |

| Ataxia | 2/4 (50%) | N/A | N/A | [4] |

| Abnormal Ocular Movements | 1/4 (25%) | N/A | N/A | [4] |

| Narrow Thorax/Short Ribs | 0/4 | 4/4 (100%) | 2/2 (100%) | [4][5] |

| Polydactyly | 0/4 | Variable | 1/2 (50%) | [4][5] |

| Renal Involvement | 0/4 | Variable | 1/2 (cystic dysplastic kidneys) | [4][5] |

| Liver Involvement | 0/4 | Variable | Data not available | [4][5] |

N/A: Not Applicable or Not Reported

Table 2: Cellular Phenotypes Associated with CEP120 Mutations

| Cellular Phenotype | Cell Type | CEP120 Mutation | Quantitative Finding | Reference |

| Cilium Number | Patient Fibroblasts | p.Ala199Pro (homozygous) | Marked reduction in the number of ciliated cells compared to control. | [5] |

| Centrosome Number | Patient Fibroblasts | p.Ala199Pro (homozygous) | ~50% of cells showed an abnormal number of centrosomes (>1). | [11] |

| CEP120 Protein Levels | RPE-1 cells (CRISPR) | p.Val194Ala (homozygous) | ~40% reduction in centrosomal CEP120 levels. | [3] |

| CEP120 Protein Levels | RPE-1 cells (CRISPR) | p.Ala199Pro (homozygous) | ~30% reduction in centrosomal CEP120 levels. | [3] |

| TALPID3 Recruitment | RPE-1 cells (CRISPR) | p.Val194Ala & p.Ala199Pro | Significant reduction in centrosomal TALPID3 levels. | [3] |

| Centriole Elongation | CEP120 KO RPE-1 cells | N/A (Knockout) | Significantly shorter centrioles. | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of CEP120-related disorders.

Whole-Exome Sequencing (WES) and Data Analysis

Objective: To identify pathogenic mutations in the CEP120 gene in patients with ciliopathies.

Protocol:

-

DNA Extraction: Extract genomic DNA from peripheral blood leukocytes of the patient and family members using a standard DNA extraction kit (e.g., DNeasy Blood & Tissue Kit, Qiagen).

-

Library Preparation: Prepare sequencing libraries from 1-3 µg of genomic DNA. Fragment DNA to an average size of 150-200 bp. Ligate adapters to the DNA fragments.

-

Exome Capture: Enrich for the exonic regions of the genome using a commercially available exome capture kit (e.g., Agilent SureSelect Human All Exon).

-

Sequencing: Sequence the captured DNA fragments on a high-throughput sequencing platform (e.g., Illumina HiSeq) to generate paired-end reads.

-

Data Analysis Pipeline:

-

Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

-

Alignment: Align the reads to the human reference genome (e.g., hg19/GRCh37) using an aligner such as BWA.

-

Variant Calling: Identify single nucleotide variants (SNVs) and small insertions/deletions (indels) using a variant caller like GATK.

-

Annotation: Annotate the identified variants with information from databases such as dbSNP, 1000 Genomes Project, ExAC/gnomAD, and ClinVar. Predict the functional impact of variants using tools like SIFT and PolyPhen-2.

-

Filtering: Filter variants based on their frequency in the general population (e.g., MAF < 0.01), predicted pathogenicity, and inheritance pattern (autosomal recessive). Prioritize variants in known ciliopathy-associated genes.

-

-

Sanger Sequencing: Validate the candidate pathogenic variants in the patient and confirm segregation in the family by Sanger sequencing.

Immunofluorescence Staining of Cilia and Centrosomes

Objective: To visualize and quantify cilia and centrosomes in patient-derived fibroblasts or CRISPR-edited cell lines.

Protocol:

-

Cell Culture: Culture human fibroblasts or RPE-1 cells on glass coverslips. To induce ciliogenesis, serum-starve the cells for 24-48 hours upon reaching confluence.

-

Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature, or with ice-cold methanol (B129727) for 10 minutes at -20°C.

-

Permeabilization: If using PFA fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% goat serum and 1% BSA in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.

-

For cilia: anti-acetylated α-tubulin (e.g., mouse monoclonal, 1:1000).

-

For basal bodies/centrosomes: anti-gamma-tubulin (e.g., rabbit polyclonal, 1:1000) or anti-pericentrin.

-

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Incubate the cells with fluorescently labeled secondary antibodies (e.g., goat anti-mouse Alexa Fluor 488 and goat anti-rabbit Alexa Fluor 594) diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips on glass slides using an antifade mounting medium.

-

Imaging: Acquire images using a confocal or fluorescence microscope. For quantitative analysis, capture Z-stacks of the cells.

-

Quantification: Analyze the images using software like ImageJ/Fiji. Count the percentage of ciliated cells and the number of centrosomes per cell in at least 100 cells per condition.

Co-immunoprecipitation (Co-IP)

Objective: To investigate the interaction between CEP120 and its binding partners.

Protocol:

-

Cell Lysis: Lyse cells transiently or stably expressing tagged proteins (e.g., MYC-CEP120 and GFP-TALPID3) in a non-denaturing lysis buffer (e.g., containing 0.5% NP-40 and protease/phosphatase inhibitors).

-

Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G-agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., anti-MYC antibody) overnight at 4°C with gentle rotation.

-

Complex Capture: Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the "bait" (e.g., anti-MYC) and "prey" (e.g., anti-GFP) proteins to detect the interaction.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to CEP120 function and the study of its mutations.

CEP120 in Centriole Biogenesis and Ciliogenesis

Caption: CEP120 signaling in centriole biogenesis and ciliogenesis.

Experimental Workflow for Investigating CEP120 Mutations

Caption: Workflow for studying CEP120 mutations.

Conclusion

Mutations in CEP120 are a significant cause of a spectrum of severe ciliopathies, including Joubert syndrome and Jeune asphyxiating thoracic dystrophy. The underlying pathology stems from the critical role of CEP120 in centriole biogenesis and subsequent ciliogenesis. Understanding the precise molecular mechanisms by which different CEP120 mutations lead to a range of clinical severities remains an active area of research. The experimental approaches detailed in this guide provide a framework for investigating the functional consequences of these mutations, which is essential for developing diagnostic tools and potential therapeutic strategies for these devastating disorders. Further research into the CEP120 interactome and its role in signaling pathways will be crucial for unraveling the complexities of CEP120-related ciliopathies and for the development of targeted therapies.

References

- 1. Centrosomal protein 120 promotes centrosome amplification and gastric cancer progression via USP54-mediated deubiquitination of PLK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expression patterns of ciliopathy genes ARL3 and CEP120 reveal roles in multisystem development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Disease-Associated Mutations in CEP120 Destabilize the Protein and Impair Ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mutations in CEP120 cause Joubert syndrome as well as complex ciliopathy phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A founder CEP120 mutation in Jeune asphyxiating thoracic dystrophy expands the role of centriolar proteins in skeletal ciliopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Clinical and genetic characteristics of 36 children with Joubert syndrome [frontiersin.org]

- 7. Asphyxiating Thoracic Dystrophy (Jeune Syndrome): Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]

- 8. Mutations in CEP120 cause Joubert syndrome as well as complex ciliopathy phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cep120 is asymmetrically localized to the daughter centriole and is essential for centriole assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CEP120 interacts with C2CD3 and Talpid3 and is required for centriole appendage assembly and ciliogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Pivotal Role of CEP120 in Microtubule Dynamics and Organization: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the Centrosomal Protein of 120 kDa (CEP120), a key regulator of microtubule dynamics and organization. Primarily aimed at researchers, scientists, and drug development professionals, this document details CEP120's critical functions in centriole biogenesis, maturation, and its broader implications for cellular homeostasis and disease, particularly ciliopathies.

Executive Summary

CEP120 is a multifaceted protein that plays a crucial role in the intricate processes of microtubule organization, primarily at the centrosome. It is essential for centriole duplication and elongation and acts as a gatekeeper to prevent the premature maturation of daughter centrioles.[1][2] Dysregulation of CEP120 function is linked to a class of genetic disorders known as ciliopathies, including Joubert syndrome and Jeune asphyxiating thoracic dystrophy, highlighting its importance in human health.[3][4][5] This guide synthesizes current research to provide a comprehensive overview of CEP120's molecular functions, its impact on microtubule dynamics, and the experimental methodologies used to elucidate its roles.

CEP120's Influence on Pericentriolar Material and Microtubule Nucleation

CEP120 plays a critical inhibitory role, particularly at the daughter centriole, to maintain centrosome homeostasis.[1][2] Its depletion leads to a significant accumulation of various pericentriolar material (PCM) components, which in turn enhances the microtubule-nucleating activity of the centrosome.[1][2]

Quantitative Effects of CEP120 Depletion on PCM Components

The following table summarizes the quantitative changes observed in the levels of key PCM proteins at the centrosome upon the depletion of CEP120 in quiescent mouse embryonic fibroblasts (MEFs).

| Pericentriolar Material Protein | Fold Increase Upon CEP120 Depletion (Mean ± SEM) | Key Function | Reference |

| Pericentrin | ~2.5-fold | Core scaffold for PCM assembly | [2] |

| Cdk5Rap2 | ~2.0-fold | PCM recruitment and microtubule anchoring | [2] |

| Ninein | ~3.5-fold | Microtubule anchoring and subdistal appendage component | [2] |

| Cep170 | ~4.0-fold | Microtubule anchoring and stabilization | [2] |

| p150Glued (Dynactin subunit) | ~1.6-fold | Dynein-dependent transport | [2] |

Note: Data is derived from quantitative immunofluorescence microscopy.

Functional Domains and Interactions of CEP120

CEP120's functions are mediated through its distinct protein domains that facilitate protein-protein interactions and microtubule binding.

Key Functional Domains of CEP120:

-

N-terminal Microtubule-Binding Domain: This domain, which includes a unique C2 domain, is essential for direct interaction with microtubules and tubulin, promoting microtubule formation.[6][7][8]

-

CPAP-Binding Domain: This region is crucial for the interaction with Centrosomal Protein 4.1-Associated Protein (CPAP), a key regulator of centriole elongation.[7][9]

-

C-terminal Coiled-Coil Domain: This domain is responsible for the proper localization of CEP120 to the centrosome and for its dimerization.[10]

The interplay between these domains and their respective binding partners is critical for the coordinated regulation of centriole length and microtubule organization.

Diagram of CEP120 Functional Domains and Key Interactions

Caption: Functional domains of CEP120 and its primary interacting partners.

CEP120's Role in Regulating Daughter Centriole Maturation

In quiescent cells, CEP120 is enriched on the daughter centriole and acts to inhibit its premature maturation.[1][2] This inhibitory function is crucial for maintaining the asymmetry between the mother and daughter centrioles, which is essential for proper ciliogenesis.

Signaling Pathway of CEP120 in Daughter Centriole Maturation

Caption: CEP120's inhibitory role in daughter centriole maturation.

Experimental Protocols

siRNA-Mediated Depletion of CEP120

This protocol describes the transient knockdown of CEP120 in mammalian cells to study its loss-of-function phenotypes.

Workflow for siRNA-Mediated Depletion of CEP120

Caption: Experimental workflow for CEP120 knockdown studies.

Methodology:

-

Cell Culture: Plate cells (e.g., MEFs or hTERT-RPE1) on glass coverslips in antibiotic-free medium to achieve 30-50% confluency at the time of transfection.

-

Transfection: Transfect cells with CEP120-specific small interfering RNA (siRNA) or a non-targeting control siRNA using a lipid-based transfection reagent according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 48 to 72 hours post-transfection to allow for protein depletion.

-

Verification of Knockdown: Harvest a parallel set of cells and perform western blotting with an anti-CEP120 antibody to confirm the efficiency of protein knockdown.[1]

-

Phenotypic Analysis: Process the cells on coverslips for downstream applications such as immunofluorescence microscopy to analyze changes in PCM protein levels, microtubule organization, or ciliogenesis.[1][2]

Quantitative Immunofluorescence Microscopy

This protocol allows for the quantification of changes in the fluorescence intensity of centrosomal proteins.

Methodology:

-

Fixation and Permeabilization: Fix cells with 4% paraformaldehyde in PBS for 10 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 5 minutes.

-

Immunostaining: Block non-specific binding with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour. Incubate with primary antibodies against the protein of interest (e.g., pericentrin) and a centrosomal marker (e.g., γ-tubulin or centrin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash cells with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Image Acquisition: Acquire Z-stack images of centrosomes using a confocal microscope with a high-magnification objective (e.g., 63x or 100x oil immersion).

-

Image Analysis: Use image analysis software (e.g., ImageJ/Fiji) to quantify the integrated fluorescence intensity of the protein of interest within a defined region of interest (ROI) around the centrosome. Normalize the intensity of the target protein to the intensity of the centrosomal marker to control for variations in staining and image acquisition.[11][12]

Microtubule Regrowth Assay

This assay is used to assess the microtubule nucleation potential of the centrosome.

Methodology:

-

Microtubule Depolymerization: Treat cells with a microtubule-depolymerizing agent, such as nocodazole (B1683961) (e.g., 10 µM), for 1-2 hours at 37°C to completely depolymerize the microtubule network.[13][14][15]

-

Drug Washout and Regrowth: Wash the cells with ice-cold medium to remove the nocodazole and then transfer them to pre-warmed complete medium to initiate microtubule regrowth.

-

Time-Course Fixation: Fix cells at various time points after washout (e.g., 0, 1, 5, and 15 minutes) with ice-cold methanol (B129727) or paraformaldehyde.

-

Immunofluorescence: Stain the cells for α-tubulin to visualize the regrowing microtubule asters and a centrosomal marker (e.g., γ-tubulin).

-

Quantification: Measure the integrated intensity or the area of the microtubule asters at each time point to quantify the rate of microtubule regrowth.[2]

Conclusion and Future Directions

CEP120 is a central player in maintaining the structural integrity and functional capacity of the centrosome, with profound effects on microtubule dynamics and organization. Its role as an inhibitor of premature daughter centriole maturation is a key aspect of its function, ensuring proper cell cycle progression and ciliogenesis. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further investigation into the intricate mechanisms governed by CEP120.

Future research should focus on elucidating the precise molecular interactions that mediate CEP120's inhibitory function and its role in the recruitment and organization of PCM components. Furthermore, exploring the therapeutic potential of targeting CEP120 in the context of ciliopathies and other related disorders presents an exciting avenue for drug development. A deeper understanding of CEP120's function will undoubtedly provide novel insights into the fundamental processes of cell division, development, and disease.

References

- 1. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells | eLife [elifesciences.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. rupress.org [rupress.org]

- 6. bio-protocol.org [bio-protocol.org]

- 7. CEP120 interacts with CPAP and positively regulates centriole elongation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cep120 promotes microtubule formation through a unique tubulin binding C2 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CEP120 interacts with CPAP and positively regulates centriole elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. studenttheses.uu.nl [studenttheses.uu.nl]

- 11. Quantitative immunofluorescence assay to measure the variation in protein levels at centrosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitative Immunofluorescence Assay to Measure the Variation in Protein Levels at Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Microtubule regrowth assay [bio-protocol.org]

- 14. The sequential activation of the mitotic microtubule assembly pathways favors bipolar spindle formation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2.4. Microtubule Regrowth Assay [bio-protocol.org]

Investigating the Function of CEP120 Through RNA Interference: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental framework for elucidating the multifaceted roles of Centrosomal Protein 120 (CEP120) using RNA interference (RNAi). CEP120 is a critical regulator of centriole biogenesis, ciliogenesis, and centrosome homeostasis. Its dysfunction is linked to a class of genetic disorders known as ciliopathies, including Joubert syndrome and Jeune Asphyxiating Thoracic Dystrophy. This document outlines detailed protocols for CEP120 knockdown, subsequent phenotypic analysis, and data interpretation, serving as a technical resource for researchers investigating ciliopathies and the fundamental biology of the centrosome.

Introduction to CEP120

CEP120 is a centrosomal protein that plays a pivotal role in the formation and elongation of centrioles, the core components of the centrosome and the basal bodies of cilia. It is preferentially localized to the daughter centriole and is essential for the proper assembly of centriolar microtubules.[1][2] Loss of CEP120 function, either through genetic mutation or experimental depletion, leads to a cascade of cellular defects, including abnormally short centrioles, impaired formation of primary cilia, and disruption of key developmental signaling pathways.[2]

Functionally, CEP120 acts as a scaffold, interacting with several other key centriolar proteins. It directly binds to CPAP, a protein crucial for procentriole elongation, and is also implicated in the recruitment of Talpid3 and C2CD3, which are essential for the assembly of centriole appendages required for ciliogenesis.[2][3] In quiescent cells, CEP120 has an inhibitory role, preventing the untimely maturation of the daughter centriole by regulating the accumulation of pericentriolar material (PCM).[3][4][5] Depletion of CEP120 in these non-dividing cells leads to an increase in PCM components like pericentrin, resulting in aberrant microtubule nucleation and defective ciliary assembly and signaling.[4][5]

Given its central role in these fundamental cellular processes, investigating the function of CEP120 is crucial for understanding the pathogenesis of ciliopathies and for the development of potential therapeutic interventions. RNAi, a powerful tool for sequence-specific gene silencing, provides a robust method to study the consequences of CEP120 loss-of-function in a controlled cellular environment.

Data Presentation: Quantitative Effects of CEP120 Depletion

The following tables summarize quantitative data from various studies that have utilized RNAi to investigate the function of CEP120.

| Phenotypic Consequence | Organism/Cell Line | Quantitative Observation | Reference |

| Cilia Formation | Mouse Embryonic Fibroblasts (MEFs) | >60% decrease in the number of ciliated cells. | [4] |

| Centrosomal Pericentrin Levels | Mouse Embryonic Fibroblasts (MEFs) | Approximately 2.5-fold increase in total centrosomal pericentrin. | [4] |

| Centrosomal CEP120 Levels (V194A mutation) | Human RPE-1 cells | ~40% reduction in centrosomal CEP120 levels. | [6] |

| Centrosomal CEP120 Levels (A199P mutation) | Human RPE-1 cells | ~30% reduction in centrosomal CEP120 levels. | [6] |

| Centrosome Amplification in Gastric Cancer Cells | Human BGC823 cells | Significant inhibition of centrosome amplification upon shRNA knockdown. | [7] |

| Mesangial Cell Abundance | Mouse Kidney | 23% decrease in mesangial cells upon conditional knockout. | [8] |

| Protein Localization Change | Organism/Cell Line | Observation | Reference |

| Cdk5Rap2 | Mouse Embryonic Fibroblasts (MEFs) | Increased accumulation at the centrosome. | [4] |

| Ninein | Mouse Embryonic Fibroblasts (MEFs) | Increased accumulation at the centrosome. | [4] |

| Cep170 | Mouse Embryonic Fibroblasts (MEFs) | Increased accumulation at the centrosome. | [4] |

| γ-tubulin | Mouse Embryonic Fibroblasts (MEFs) | No significant change in levels at the centrosome. | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the investigation of CEP120 function using RNAi.

RNA Interference (RNAi) Mediated Knockdown of CEP120

Objective: To specifically reduce the expression of CEP120 in cultured mammalian cells using small interfering RNA (siRNA).

Materials:

-

Mammalian cell line of interest (e.g., hTERT-RPE1, HeLa, MEFs)

-

Complete cell culture medium

-

siRNA targeting human or mouse CEP120 (validated sequences are recommended)

-

Human CEP120 siRNA sequence (example): 5'-GAUGAGAACGGGUGUGUAU-3'[5]

-

Mouse CEP120 siRNA sequence (example): 5'-GCACGUUAAUCAGCUACAA-3'

-

-

Control siRNA (non-targeting or scrambled sequence)

-

Transfection reagent (e.g., Lipofectamine RNAiMAX)

-

Opti-MEM I Reduced Serum Medium

-

6-well tissue culture plates

Protocol:

-

Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.

-

siRNA Preparation:

-

In a sterile microcentrifuge tube, dilute 20-80 pmol of CEP120 siRNA or control siRNA into 100 µL of Opti-MEM I medium. Mix gently.

-

-

Transfection Reagent Preparation:

-

In a separate sterile microcentrifuge tube, dilute 2-8 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM I medium. Mix gently and incubate for 5 minutes at room temperature.

-

-

Complex Formation:

-

Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 15-45 minutes at room temperature to allow the formation of siRNA-lipid complexes.

-

-

Transfection:

-

Aspirate the culture medium from the cells and wash once with serum-free medium.

-

Add the siRNA-lipid complex mixture dropwise to the cells in each well.

-

Gently rock the plate to ensure even distribution.

-

Incubate the cells at 37°C in a CO2 incubator for 5-7 hours.

-

-

Post-Transfection:

-

After the incubation period, add complete growth medium to the cells.

-

Continue to incubate the cells for 48-72 hours before proceeding with downstream analysis. The optimal time for knockdown should be determined empirically.

-

Western Blotting for Knockdown Validation

Objective: To quantify the reduction of CEP120 protein levels following siRNA treatment.

Materials:

-

RIPA lysis buffer

-

Protease inhibitor cocktail

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against CEP120

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis:

-

Wash the transfected cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA assay.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-CEP120 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Analysis:

-

Quantify the band intensities for CEP120 and the loading control.

-

Normalize the CEP120 signal to the loading control to determine the percentage of knockdown.

-

Immunofluorescence Microscopy for Phenotypic Analysis

Objective: To visualize the subcellular localization of CEP120 and other centrosomal proteins and to assess ciliary defects following CEP120 knockdown.

Materials:

-

Coverslips

-

4% paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 2% BSA in PBS)

-

Primary antibodies (e.g., anti-CEP120, anti-γ-tubulin, anti-acetylated tubulin for cilia)

-

Fluorophore-conjugated secondary antibodies

-

DAPI (for nuclear staining)

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Cell Culture on Coverslips: Grow transfected cells on sterile coverslips in a 24-well plate.

-

Fixation:

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA for 10-15 minutes at room temperature.

-

-

Permeabilization:

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

-

Blocking:

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 30-60 minutes.

-

-

Antibody Staining:

-

Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with fluorophore-conjugated secondary antibodies and DAPI for 1 hour at room temperature in the dark.

-

-

Mounting:

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Quantify centrosomal fluorescence intensity and the percentage of ciliated cells.

-

Cell Cycle Analysis by Flow Cytometry

Objective: To determine if CEP120 depletion affects cell cycle progression.

Materials:

-

Phosphate Buffered Saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Cell Harvesting:

-

Harvest transfected cells by trypsinization.

-

Wash the cells with PBS.

-

-

Fixation:

-

Resuspend the cell pellet in ice-cold PBS.

-

While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells on ice for at least 30 minutes (or store at -20°C).

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

-

Analysis:

-

Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to CEP120 function and the experimental approach to its study.

Conclusion

The use of RNA interference to study CEP120 has been instrumental in uncovering its critical roles in centriole biology and ciliogenesis. This technical guide provides a framework for researchers to design and execute robust experiments to further investigate the functions of CEP120. The detailed protocols, compiled quantitative data, and visual representations of pathways and workflows offer a solid foundation for future studies aimed at understanding the molecular basis of ciliopathies and developing novel therapeutic strategies. Careful execution of these methods, coupled with rigorous data analysis, will continue to advance our knowledge of this essential centrosomal protein.

References

- 1. en.bio-protocol.org [en.bio-protocol.org]

- 2. Gene - CEP120 [maayanlab.cloud]

- 3. CEP120 centrosomal protein 120 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells | eLife [elifesciences.org]

- 6. Disease-Associated Mutations in CEP120 Destabilize the Protein and Impair Ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Centrosomal protein 120 promotes centrosome amplification and gastric cancer progression via USP54-mediated deubiquitination of PLK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cep120 is essential for kidney stromal progenitor cell growth and differentiation - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Localization of CEP120: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centrosomal Protein 120 (CEP120) is a critical regulator of centriole assembly, maturation, and ciliogenesis. Its precise spatial and temporal localization is paramount to its function, and dysregulation is associated with a class of genetic disorders known as ciliopathies, including Joubert syndrome and Jeune asphyxiating thoracic dystrophy.[1][2][3][4] This technical guide provides an in-depth exploration of the cellular localization of CEP120, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.

Primary and Dynamic Cellular Localization of CEP120

CEP120 is predominantly localized to the centrosome, the primary microtubule-organizing center in animal cells.[5][6][7] Its localization is not static but dynamically regulated throughout the cell cycle, with a characteristic enrichment at the youngest generation of centrioles.[1][8]

Key Localization Features:

-

Daughter Centriole Enrichment: In quiescent (G0/G1) and cycling cells, CEP120 is preferentially enriched on the daughter centriole.[1][5][8][9][10][11] This asymmetric localization is crucial for its role in inhibiting the premature maturation of the daughter centriole.[1][8]

-

Procentriole Association: During S-phase, as new procentrioles begin to form, CEP120 becomes enriched on these nascent structures.[1][8] This association is essential for proper procentriole formation and elongation.[1]

-

Centriole Wall: Immuno-electron microscopy has revealed that CEP120 resides on the outer wall of the centriolar microtubules.[1][8] Super-resolution microscopy has further refined this position to a layer proximal to the centriole wall, surrounded by the pericentriolar material (PCM).[1][8]

-

Basal Bodies: In multiciliated cells, such as mouse tracheal epithelial cells, CEP120 localizes to the numerous basal bodies, which are structurally homologous to centrioles and serve to anchor cilia.[5][9][10][11]